molecular formula C19H21NO2 B4016058 (2-furylmethyl)[3-(2-furyl)-3-(4-methylphenyl)propyl]amine

(2-furylmethyl)[3-(2-furyl)-3-(4-methylphenyl)propyl]amine

Cat. No. B4016058
M. Wt: 295.4 g/mol
InChI Key: WNZJRFSFPBOKMY-UHFFFAOYSA-N
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Description

The compound "(2-furylmethyl)[3-(2-furyl)-3-(4-methylphenyl)propyl]amine" is related to the field of organic chemistry and involves complex molecular structures featuring furyl groups and an amine group. Its relevance spans across synthesizing heterocyclic compounds, exploring chemical reactions, and understanding its physical and chemical properties.

Synthesis Analysis

Synthesis methods for related furyl-containing compounds involve asymmetric deprotonation techniques, showcasing the enantioselective synthesis of 2-aryl-Boc-pyrrolidines from corresponding (arylmethyl)(3-chloropropyl)-Boc-amines (Wu, Lee, & Beak, 1996). Another method includes reactions of nitro-substituted dihydropyridines converted into nitropyridines and N-methylpyridinium salts, showcasing a variety of potential pathways to synthesize complex furyl-related compounds (Sagitullina, Glizdinskaya, & Sagitullin, 2007).

Molecular Structure Analysis

The crystal structure analysis of compounds closely related to "(2-furylmethyl)[3-(2-furyl)-3-(4-methylphenyl)propyl]amine" provides insight into the arrangement of atoms and the spatial configuration. For example, the study on 3-mercapto-2-benzo[b]-furylidene-(p-methylphenyl) amine highlighted the position of the bridge hydrogen atom in a mercaptoaldimine (Nesterov et al., 1986).

Chemical Reactions and Properties

Furyl-containing compounds participate in a variety of chemical reactions, including the interaction with maleic acid, demonstrating their reactivity and potential in forming complex molecular structures (Kvyatkovskaya et al., 2017). Another example is the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide, showing the compound's versatility in forming substitution products (Hassaneen, Shawali, Elwan, & Ibrahim, 1991).

Physical Properties Analysis

The physical properties of furyl-containing compounds can be inferred from studies on similar molecules. For instance, the synthesis and crystal structure determination of 5-methyl-2-phenyl-4-[(2-p-bromophenylamino)-furylmethylene]-3(2H)-one provides valuable information on crystal system, space group, and molecular dimensions, which are crucial for understanding the physical characteristics of these compounds (Zhang, Yong, Li, Jin-zhou, & Heng-Qiang, 2008).

Chemical Properties Analysis

The chemical properties of "(2-furylmethyl)[3-(2-furyl)-3-(4-methylphenyl)propyl]amine" and related compounds can be explored through their reactions and interaction mechanisms. The synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as therapeutic agents provide insights into enzyme inhibitory activity, showcasing the compound's potential utility and chemical behavior (Hussain et al., 2017).

Mechanism of Action

The mechanism of action of furan compounds can vary widely depending on their structure and the context in which they are used. For instance, some 2-methyl-3-furyl sulfide flavor derivatives have been found to have antimicrobial activity against foodborne bacterial or fungal strains .

Future Directions

Furan compounds are of interest in various fields, including food science, pharmaceuticals, and materials science. For instance, novel 2-methyl-3-furyl sulfide flavor derivatives have been synthesized and evaluated as potential low-risk food preservatives .

properties

IUPAC Name

3-(furan-2-yl)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-15-6-8-16(9-7-15)18(19-5-3-13-22-19)10-11-20-14-17-4-2-12-21-17/h2-9,12-13,18,20H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZJRFSFPBOKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CCNCC2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(furan-2-yl)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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